molecular formula C11H13NO4 B1464499 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid CAS No. 1250774-51-6

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Cat. No. B1464499
M. Wt: 223.22 g/mol
InChI Key: ZDRCKXWHIPARKZ-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (2-THFMNA) is a novel compound that has been studied for its potential applications in a variety of scientific disciplines. 2-THFMNA is an aromatic heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, also known as niacin, and its derivatives are extensively studied for their potential in medicinal chemistry, particularly in the treatment of dyslipidemia and as inhibitors of specific enzymes. For instance, nicotinic acid derivatives have been evaluated for their hypolipidemic effects, where certain synthesized compounds showed marked effects on plasma lipoproteins, suggesting their utility in managing lipid disorders (Saify et al., 2001). Similarly, research into the inhibition of carbonic anhydrase III by nicotinic acid analogs highlights potential therapeutic avenues in hyperlipidemia and cancer, indicating the compound's role in new pharmacological targets (Mohammad et al., 2017).

Tetrahydrofuran Derivatives in Organic Chemistry

Tetrahydrofuran (THF) derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), have garnered interest due to their properties as solvents derived from renewable resources. 2-MeTHF, in particular, is highlighted for its application in organic synthesis, offering an environmentally benign alternative with excellent stability and low miscibility with water. This positions it as a valuable solvent in syntheses involving organometallics and biotransformations (Pace et al., 2012).

Bioactive Compounds from Nicotiana Tabacum

Research on Nicotiana tabacum, a plant that produces nicotinic acid derivatives, has led to the discovery of compounds with significant bioactivities. For example, furan-2-carboxylic acids isolated from the plant demonstrated high anti-tobacco mosaic virus (TMV) activities, suggesting their application in plant protection and viral inhibition strategies (Wu et al., 2018).

properties

IUPAC Name

2-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)9-2-1-4-12-10(9)16-7-8-3-5-15-6-8/h1-2,4,8H,3,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRCKXWHIPARKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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